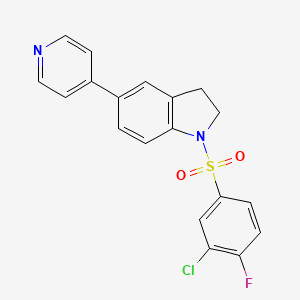

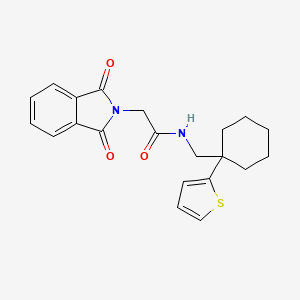

1-((3-Chloro-4-fluorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-((3-Chloro-4-fluorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” is a chemical compound . It has been studied for its potential as an inhibitor of Tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .

Synthesis Analysis

The synthesis of this compound involves a solution of 1-[(3-chloro-4-fluorophenyl)methyl]piperazine (0.66 mmol) in DCM (4 mL), to which the suitable benzoyl chloride (0.66 mmol) and N,N-diisopropylethylamine (DIPEA, 0.99 mmol) were added .Chemical Reactions Analysis

This compound has been studied for its potential as an inhibitor of Tyrosinase . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the Tyrosinase inhibition .Applications De Recherche Scientifique

Synthetic Strategies and Material Applications

A new synthetic strategy was developed for preparing polyphosphazenes with second-order nonlinear optical chromophore, highlighting the role of sulfonyl groups as acceptors. This approach involves a post-azo coupling of sulfonyl-based chromophores towards aniline or indole rings, resulting in polymers with good solubility and thermal stability, alongside a wider transparency window due to the blue-shifted absorption peaks. This method opens avenues for the design of materials with tailored optical properties for potential applications in photonics and optoelectronics (Li et al., 2004).

Organic Synthesis and Functionalization Techniques

Research into the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid has led to a clean and operationally simple protocol. This enables the direct synthesis of corresponding sulfonyl chlorides, which are pivotal intermediates for generating various sulfonamide derivatives. This process exemplifies the versatility of sulfonyl compounds in organic synthesis, providing a foundation for the development of novel chemical entities with potential therapeutic applications (Janosik et al., 2006).

Antitumor and Antiviral Research

Sulfonamide drugs, including those with an indole scaffold, have been identified as potent inhibitors of tubulin polymerization, with clinical applications in cancer treatment. These compounds, through binding to the colchicine site of tubulin, demonstrate the therapeutic potential of sulfonamide derivatives in oncology, offering a basis for the development of new antitumor agents (Banerjee et al., 2005).

Indolyl aryl sulfones have shown significant HIV-1 non-nucleoside reverse transcriptase inhibitory activity, highlighting the critical role of halogen atoms on the indole ring in enhancing antiviral activity. Such findings contribute to the ongoing efforts in designing novel antiretroviral agents with improved efficacy against resistant strains of HIV-1, emphasizing the potential of sulfone derivatives in infectious disease research (Regina et al., 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O2S/c20-17-12-16(2-3-18(17)21)26(24,25)23-10-7-15-11-14(1-4-19(15)23)13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMJGRWNSQOXTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)

![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)

![Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate](/img/structure/B2700561.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700562.png)

![3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2700568.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)

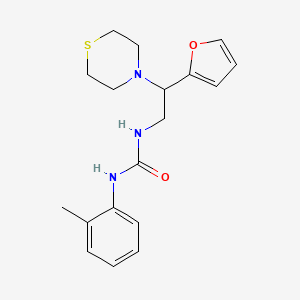

![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)